Foretinib, formerly known as GSK1363089 and XL880, is a small molecule multikinase inhibitor. [, ] It acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), and other tyrosine kinases like RON, AXL, TIE-2, and PDGFR. [, , ] Its inhibitory actions on these RTKs make it a subject of research for its potential role in understanding cellular processes and exploring its use in experimental cancer models.
Foretinib exerts its effects by primarily targeting the hepatocyte growth factor (HGF)/MET signaling pathway. [, , ] It binds to and inhibits the kinase activity of MET, thus preventing the activation of downstream signaling pathways, such as AKT and ERK. [, , , ] This inhibition leads to various cellular responses, including reduced proliferation, induction of apoptosis, decreased migration and invasion, and impairment of metastasis. [, , ] Foretinib's multi-kinase inhibitory activity also extends to VEGFR2, blocking angiogenesis and lymphangiogenesis in some tumor models. [, ]
Gastric Cancer: Foretinib, alone or combined with nanoparticle paclitaxel (NPT), demonstrated tumor growth inhibition in gastric cancer models. [, ] It significantly increased median survival in a peritoneal dissemination model and exhibited additive effects with NPT in both c-MET high-expressing and low-expressing models. [, ] Foretinib's impact on tumor vasculature, cell proliferation, and cell death was also observed in these studies. [, ]
Esophageal Adenocarcinoma: In models with co-activation of HER2 and MET, Foretinib combined with Lapatinib showed synergistic effects, effectively inhibiting both receptors and demonstrating significant antitumor efficacy and survival benefit. []
Pancreatic Cancer: Foretinib displayed inhibition of angiogenesis and lymphangiogenesis in pancreatic cancer models, significantly reducing tumor growth in both subcutaneous and orthotopic animal studies. []
Triple-Negative Breast Cancer: Foretinib demonstrated significant tumor growth inhibition in a dose-dependent manner in MDA-MB-231 xenograft models, accompanied by a suppression of p-MET and HGF expression. []
Medulloblastoma: Foretinib was effective in a disseminated mouse model, reducing tumor growth and metastasis while increasing survival. [] The study highlights its potential as a therapeutic strategy for disseminated medulloblastoma, particularly in cases driven by the Sonic Hedgehog (SHH) signaling pathway. [, ]
Glioblastoma: Studies have highlighted Foretinib's potential in treating glioblastoma multiforme by targeting the MerTK receptor. [] Inhibition of MerTK phosphorylation and downstream pathways led to reduced tumor growth in both in vitro and in vivo models. []
Other Cancers: Foretinib has also been explored in preclinical models of ovarian cancer, [] endometrial cancer, [] small cell hypercalcemic ovarian carcinoma, [] colorectal cancer, [, ] esophageal squamous cell carcinoma, [] and bladder cancer. [] In these studies, Foretinib consistently demonstrated anti-tumor effects, primarily by targeting c-MET and other relevant RTKs, affecting processes such as proliferation, invasion, metastasis, and angiogenesis.
In addition to its anti-tumor activity, Foretinib has been studied for its pharmacokinetic properties. Researchers developed methods for quantifying Foretinib in rat plasma and explored its metabolic stability. [, ] Investigations into its excretion rate and metabolic pathways, including the formation of reactive intermediates, have been reported. [, ] Population pharmacokinetic modeling has also been utilized to understand the influence of factors like tumor type and formulation on its bioavailability and clearance. []
Combination Therapies: Exploring Foretinib in combination with other targeted therapies or chemotherapy agents, as demonstrated in some preclinical studies, could lead to more effective treatment strategies. [, , , ]
Biomarker Development: Identifying reliable biomarkers for predicting response to Foretinib therapy is crucial for patient selection and personalized medicine approaches. [, , ]
Mechanism of Resistance: Understanding the mechanisms of acquired resistance to Foretinib, particularly in the context of its multikinase inhibitory activity, is essential for developing strategies to overcome treatment resistance. []
CNS Penetration: Further research into its blood-brain barrier penetration and efficacy in treating CNS metastases, as demonstrated in some studies, could expand its therapeutic potential in cancers affecting the brain. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6